1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound 1-benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is a quaternary ammonium salt with a pyridinium core substituted at the 1- and 2-positions. The systematic IUPAC name reflects this substitution pattern:
- 1-Benzyl : A benzyl group (C₆H₅CH₂–) is attached to the nitrogen atom at position 1 of the pyridinium ring.
- 2-(2-ethoxy-2-oxoethyl) : At position 2, a 2-ethoxy-2-oxoethyl group (–CH₂C(O)OCH₂CH₃) is present, comprising an ethyl ester linked to a carbonyl group.
- Bromide : The counterion is bromide (Br⁻), balancing the positive charge on the pyridinium nitrogen.
The CAS Registry Number for this compound is 14759-27-4 , a unique identifier validated across multiple chemical databases.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₈BrNO₂ is derived from the following composition:
- Pyridinium core : C₅H₅N
- Benzyl group : C₇H₇
- 2-ethoxy-2-oxoethyl group : C₄H₇O₂
- Bromide ion : Br⁻
Molecular weight calculation :
- Carbon (12.01 × 16) = 192.16
- Hydrogen (1.008 × 18) = 18.14
- Bromine (79.90 × 1) = 79.90
- Nitrogen (14.01 × 1) = 14.01
- Oxygen (16.00 × 2) = 32.00
Total : 336.21 g/mol.
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| C₁₆H₁₈BrNO₂ | 336.21 |
Structural Isomerism and Tautomeric Considerations
Structural Isomerism
The compound exhibits positional isomerism due to variable substitution patterns on the pyridinium ring. For example:
- 4-Benzyl isomer : In the related compound 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide (CAS 123471-53-4), the benzyl group occupies position 4 instead of position 1.
- Substituent orientation : The ethoxy-oxoethyl group’s placement at position 2 distinguishes it from analogs with alternative substituent arrangements (e.g., 3- or 4-positions).
Tautomeric Behavior
While the pyridinium core itself is resistant to tautomerism due to its quaternary nitrogen, the 2-ethoxy-2-oxoethyl substituent may exhibit keto-enol tautomerism under specific conditions:
- Keto form : Dominant in neutral or aprotic solvents, stabilized by the ester group’s electron-withdrawing effect.
- Enol form : Rare but possible in protic solvents or basic environments, where deprotonation of the α-hydrogen adjacent to the carbonyl group could occur.
However, the ester’s ethoxy group (–OCH₂CH₃) impedes enolization by limiting resonance stabilization, making the keto form overwhelmingly predominant.
Properties
IUPAC Name |
ethyl 2-(1-benzylpyridin-1-ium-2-yl)acetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXOLAHCGRKCP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide involves several steps. One common method includes the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . The reaction conditions typically involve an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst, reducing agent, ligand, or precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with molecular targets and pathways. As a catalyst or ligand, it can facilitate various chemical reactions by stabilizing transition states or intermediates. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares key structural features, molecular properties, and applications of 1-benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide with similar pyridinium derivatives:
Key Observations:
- Electronic Effects : The ethoxy-oxoethyl group in the target compound enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. This contrasts with N-phenacylpyridinium bromide , where the phenacyl group provides greater resonance stabilization .
- Steric Hindrance : Bulky substituents like benzyl (target compound) or camphor-based groups (e.g., 1-benzyl-2-((1R,2S,4R)-camphor-methyl)pyridinium bromide ) influence reaction kinetics and product selectivity .
- Hydrogen Bonding : Derivatives with sulfur or hydroxyl groups (e.g., 2-{[Bis(methylsulfanyl)...} pyridinium bromide ) exhibit stronger intermolecular interactions, affecting solubility and crystallinity .
Biological Activity
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridinium ion, which is known to facilitate electron transfer processes. Its structure can be represented as follows:
This structure allows it to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. It has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentrations (MIC) for different bacterial strains were determined, showcasing significant antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results indicate that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro assays have demonstrated that the compound possesses anticancer properties. A study investigated its effect on human cancer cell lines, revealing significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 10.5 |
| MCF-7 (breast carcinoma) | 15.3 |
| A549 (lung carcinoma) | 12.7 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of the compound, it was found to significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results indicated a decrease in reactive oxygen species (ROS) levels by approximately 40% at a concentration of 20 µM.
Case Study 2: Inhibition of Cholinesterases
Another study focused on the inhibition of cholinesterases by the compound. The IC50 values were measured against AChE and BuChE:
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase | 25 ± 3 |
| Butyrylcholinesterase | 30 ± 5 |
The results indicate that this compound acts as a potent inhibitor of both enzymes, which may contribute to its neuroprotective effects.
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide, and how can reaction conditions be optimized for higher yields?
A common method involves quaternizing pyridine derivatives with benzyl or phenacyl halides. For example, 4-methoxypyridine reacts with substituted phenacyl bromides in dry acetone at room temperature, yielding pyridinium bromides with >98% efficiency after recrystallization in ethanol . Optimization includes:
- Solvent choice : Dry acetone minimizes side reactions.
- Stoichiometry : Equimolar ratios of pyridine and halide precursors ensure complete conversion.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.
- Purification : Ethanol recrystallization enhances purity and yield.
Q. What analytical techniques are critical for confirming the structure and purity of this compound post-synthesis?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., benzyl, ethoxy groups).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for CHBrNO).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .
Q. How should this compound be stored to maintain stability, and what are its known degradation products?
- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ethoxy group.
- Degradation : Exposure to moisture or light may yield 2-(carboxymethyl)pyridinium derivatives. Regular stability testing via HPLC is recommended .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound for targeted applications?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity. For example:
- Reaction Path Analysis : Identify intermediates in quaternization reactions using transition-state modeling.
- Solvent Effects : COSMO-RS simulations optimize solvent selection for synthesis or purification.
- Docking Studies : Screen derivatives for biological activity (e.g., enzyme inhibition) prior to synthesis .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?
Discrepancies often arise from trace moisture or impurities in reagents. Mitigation includes:
Q. What mechanistic insights explain the regioselectivity of benzylation in pyridinium bromide synthesis?
The benzyl group typically attaches to the pyridine nitrogen due to:
Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?
- Ethoxy Group Replacement : Switching to methoxy or propoxy groups alters solubility and reactivity.
- Benzyl Substituents : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, affecting reaction rates.
- Stability : Fluorinated analogs may exhibit enhanced thermal stability, assessed via thermogravimetric analysis (TGA) .
Data Contradiction Analysis
Case Study: Conflicting Reports on Solubility
Some studies describe the compound as highly soluble in acetone, while others note limited solubility. This discrepancy may arise from:
- Crystallinity : Recrystallization conditions (e.g., cooling rate) affect crystal lattice packing, altering solubility.
- Hydration State : Anhydrous vs. hydrated forms have distinct solubility profiles.
- Resolution : Perform dynamic light scattering (DLS) to assess particle size distribution in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
